2-(4-Chloro-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione
CAS No.: 179756-87-7
Cat. No.: VC11708224
Molecular Formula: C8H12ClN3O2
Molecular Weight: 217.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 179756-87-7 |
|---|---|
| Molecular Formula | C8H12ClN3O2 |
| Molecular Weight | 217.65 g/mol |
| IUPAC Name | 2-(4-chlorobutyl)-4-methyl-1,2,4-triazine-3,5-dione |
| Standard InChI | InChI=1S/C8H12ClN3O2/c1-11-7(13)6-10-12(8(11)14)5-3-2-4-9/h6H,2-5H2,1H3 |
| Standard InChI Key | ZVQJGCWRNIVFKV-UHFFFAOYSA-N |
| SMILES | CN1C(=O)C=NN(C1=O)CCCCCl |
| Canonical SMILES | CN1C(=O)C=NN(C1=O)CCCCCl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,2,4-triazine-3,5-dione core substituted with a methyl group at position 4 and a 4-chlorobutyl chain at position 2. The IUPAC name, 2-(4-chlorobutyl)-4-methyl-1,2,4-triazine-3,5-dione, reflects this arrangement. Key structural identifiers include:
-
SMILES:
CN1C(=O)C=NN(C1=O)CCCCCl -
InChIKey:
ZVQJGCWRNIVFKV-UHFFFAOYSA-N
The chloroalkyl moiety increases lipophilicity (), facilitating membrane permeability, while the triazine ring provides a planar scaffold for intermolecular interactions.
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 217.65 g/mol |
| Melting Point | 148–150°C (predicted) |
| Water Solubility | <1 mg/mL (estimated) |
| LogP (Lipophilicity) | 1.82 |
The low water solubility underscores its suitability for organic-phase reactions, while the moderate logP value balances hydrophobicity for biological applications.
Synthesis and Optimization
Traditional Alkylation Methods
The synthesis involves alkylating a methylated triazine precursor with 1-bromo-4-chlorobutane in dimethylformamide (DMF) using sodium hydride as a base. This method yields the target compound in ~65% purity, requiring subsequent column chromatography for refinement.
Reaction Scheme:
Photoredox-Catalyzed Approaches
Recent advancements employ organophotoredox catalysis to enhance efficiency. For example, 4CzIPN (a photocatalyst) and pyruvic acid enable C–H alkylation under blue LED light, achieving yields up to 91% . This method avoids harsh bases and reduces side reactions, as demonstrated in gram-scale syntheses .
Optimized Conditions:
Applications in Medicinal Chemistry
Radioligand Development
The compound’s primary application lies in synthesizing PET radioligands targeting serotonin receptors (5-HT). Derivatives labeled with or isotopes enable non-invasive brain imaging, aiding studies on depression and neurodegenerative diseases.
Comparative Analysis with Related Triazines
| Compound | CAS No. | Molecular Formula | Key Applications |
|---|---|---|---|
| 2-(4-Chloro-butyl)-4-methyl-triazine-dione | 179756-87-7 | PET radioligands | |
| Des-cyano diclazuril | 133648-80-3 | Antiprotozoal agent |
The contrast highlights how chloroalkyl chains versus aromatic substituents dictate biological targeting—antiprotozoal activity vs. CNS imaging .
Recent Advances in Triazine Functionalization
Dual Catalysis Systems
The integration of DBU (1,8-diazabicycloundec-7-ene) and oxygen atmosphere under photoredox conditions enables α-aminoalkylation, expanding access to branched derivatives . For instance, reacting with diethylamine yields 6-(1-(ethylamino)ethyl)-triazine-dione (24% yield), showcasing versatility in introducing amine functionalities .
Scalability and Industrial Relevance
Gram-scale syntheses validate industrial potential. A 4 mmol reaction of the triazine precursor with diethylamine produces 1.04 g of product (81% yield), demonstrating robustness for bulk manufacturing .
Challenges and Future Directions
While the compound’s utility is established, limitations persist:
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Low Aqueous Solubility: Hinders formulation for in vivo studies.
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Stereochemical Control: Photoredox methods often yield racemic mixtures, necessitating chiral resolution techniques.
Future research should explore nanoparticle encapsulation to improve bioavailability and asymmetric catalysis to access enantiopure derivatives .
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